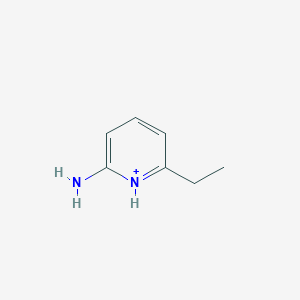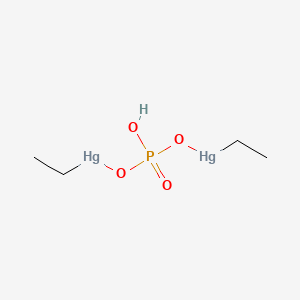
Bis(ethylmercuri)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylmercuri)phosphate is a chemical compound with the molecular formula C4H11Hg2O4P. It is also known by other names such as diethylmercuric phosphate and mercury, (hydrogen phosphato)bis(ethyl-mercury). This compound contains mercury atoms bonded to ethyl groups and a phosphate group, making it a unique organomercury compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylmercuri)phosphate typically involves the reaction of ethylmercury chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 C2H5HgCl + H3PO4 → (C2H5Hg)2PO4 + 2 HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylmercuri)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and ethyl groups.
Substitution: The ethyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Mercury oxides and phosphoric acid derivatives.
Reduction: Elemental mercury and ethyl derivatives.
Substitution: Various organomercury compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Bis(ethylmercuri)phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of bis(ethylmercuri)phosphate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylmercury: Similar in structure but lacks the phosphate group.
Methylmercury chloride: Contains a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group and an acetate group.
Uniqueness
Bis(ethylmercuri)phosphate is unique due to the presence of both ethylmercury and phosphate groups. This combination imparts distinct chemical and biological properties, making it different from other organomercury compounds.
Eigenschaften
CAS-Nummer |
2440-45-1 |
|---|---|
Molekularformel |
C4H11Hg2O4P |
Molekulargewicht |
555.29 g/mol |
IUPAC-Name |
ethyl-[ethylmercuriooxy(hydroxy)phosphoryl]oxymercury |
InChI |
InChI=1S/2C2H5.2Hg.H3O4P/c2*1-2;;;1-5(2,3)4/h2*1H2,2H3;;;(H3,1,2,3,4)/q;;2*+1;/p-2 |
InChI-Schlüssel |
WOZAHTWCJPHEAN-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Hg]OP(=O)(O)O[Hg]CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


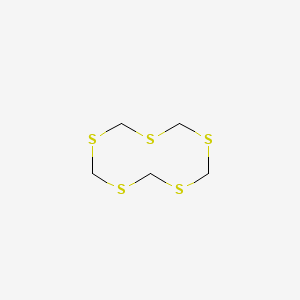
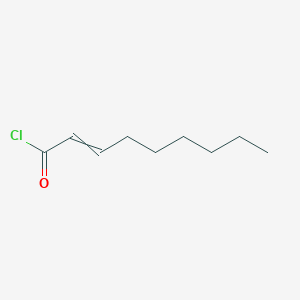
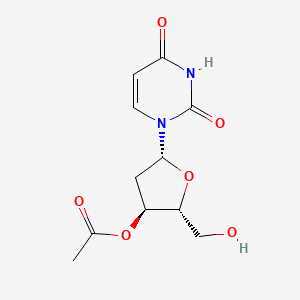
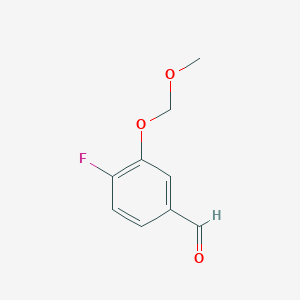
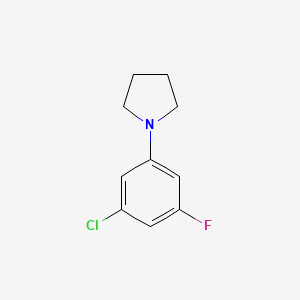
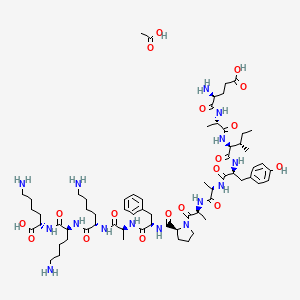
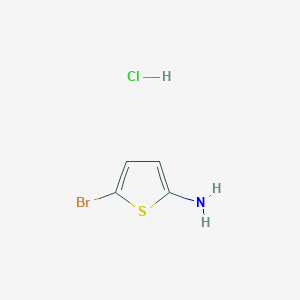

![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
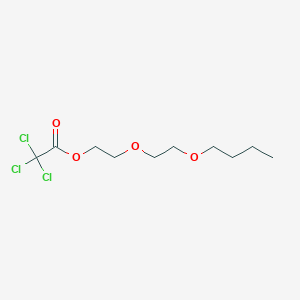
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
